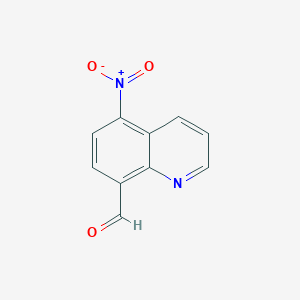

5-Nitroquinoline-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitroquinoline-8-carbaldehyde is a complex organic molecule with a molecular weight of 202.17 . It is a powder at room temperature . This compound is used in scientific research and is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Molecular Structure Analysis

The InChI code for 5-Nitroquinoline-8-carbaldehyde is 1S/C10H6N2O3/c13-6-7-3-4-9 (12 (14)15)8-2-1-5-11-10 (7)8/h1-6H . This indicates that the compound has a molecular formula of C10H6N2O3 .

Physical And Chemical Properties Analysis

5-Nitroquinoline-8-carbaldehyde is a powder at room temperature . It has a molecular weight of 202.17 and a molecular formula of C10H6N2O3 .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives, including 5-nitroquinoline-8-carbaldehyde, have shown potential as corrosion inhibitors. A study demonstrated their effectiveness in protecting mild steel in acidic environments. The adsorption of these derivatives on metal surfaces followed the Langmuir adsorption model, indicating their potential in protecting metals from corrosion. The study utilized various techniques, such as electrochemical methods, Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), to analyze the corrosion inhibition properties of these compounds (Lgaz et al., 2017).

Photophysical Studies

The photophysical properties of hydroxyquinoline derivatives, including 5-nitroquinoline-8-carbaldehyde, were studied in detail. This research examined the prototropic equilibria of these compounds using methods like NMR spectroscopy, UV-vis spectroscopic techniques, and quantum chemical computations. These studies are crucial in understanding the behavior of these compounds under different conditions, providing insights into their potential applications in various fields (Vetokhina et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound, nitroxoline, is known to inhibit the type 2 methionine aminopeptidase (metap2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and progression .

Mode of Action

Nitroxoline, a similar compound, is known to inhibit metap2, thereby potentially hindering angiogenesis . It also exhibits antibacterial activity, possibly due to its ability to chelate metal ions vital for bacterial growth .

Biochemical Pathways

The inhibition of metap2 by nitroxoline suggests that it may impact the pathways related to angiogenesis .

Result of Action

The inhibition of metap2 by nitroxoline suggests that it may have antitumor activity by hindering angiogenesis .

Propiedades

IUPAC Name |

5-nitroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-3-4-9(12(14)15)8-2-1-5-11-10(7)8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADWZRGEFPVNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2599460.png)

![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2599472.png)

![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)

![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)